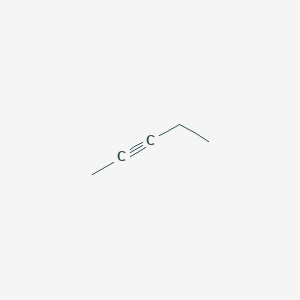

2-Pentyne

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Pentyne can be synthesized through the rearrangement of 1-pentyne in a solution of ethanolic potassium hydroxide or sodium amide in ammonia . Another common method involves the double dehydrohalogenation of vicinal dihalides using a strong base such as sodium amide .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of alkanes or the partial hydrogenation of alkynes. These processes are carried out under controlled conditions to ensure the selective formation of the desired alkyne.

Analyse Chemischer Reaktionen

Hydrogenation

-

Catalytic Hydrogenation :

-

Full Hydrogenation : Reaction with H₂ and palladium (Pd) or nickel (Ni) catalysts yields pentane (C₅H₁₂) .

-

Partial Hydrogenation : Using Lindlar’s catalyst (Pd/CaCO₃, quinoline), this compound is selectively reduced to cis-2-pentene (CH₃–CH₂–CH=CH–CH₃) via syn addition .

-

Dissolving Metal Reduction : Sodium in liquid ammonia (Na/NH₃) produces trans-2-pentene via anti addition .

-

| Reaction | Reagents/Conditions | Product(s) |

|---|---|---|

| Full Hydrogenation | H₂, Pd/Ni | Pentane |

| Partial Hydrogenation | H₂, Lindlar’s catalyst | cis-2-Pentene |

| Dissolving Metal | Na, NH₃(l) | trans-2-Pentene |

Halogenation

This compound reacts with halogens (Cl₂ or Br₂) in inert solvents (e.g., CCl₄) to form tetrahalides:

Hydration

In acidic conditions (H₂SO₄, HgSO₄ as catalyst), this compound undergoes hydration to form 3-pentanone (CH₃–CH₂–CO–CH₂–CH₃) via an enol intermediate . Due to its symmetry, only one ketone is formed, despite some sources suggesting a mixture.

Hydrohalogenation

-

1 Equivalent HX : Anti addition yields a geminal dihalide (e.g., 2-bromo-2-pentene with HBr) .

-

Excess HX : Forms a vicinal dihalide (e.g., 2,2-dibromopentane) .

Oxidation Reactions

-

Strong Oxidizing Agents : Potassium permanganate (KMnO₄) or ozone (O₃) cleave the triple bond:

Reduction Reactions

-

Full Reduction : With excess H₂ and a metal catalyst, this compound is converted to pentane .

-

Partial Reduction : Selective catalysts or conditions yield alkenes (see Table 1).

Nucleophilic Additions

While less common for internal alkynes, this compound can participate in nucleophilic additions under basic conditions. For example:

-

Alcohols : Form acetals or ketals in protic solvents.

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Hydrogenation Reactions

2-Pentyne is primarily utilized in catalytic hydrogenation processes. It can be selectively hydrogenated to form n-pentenes using various catalysts, including metal hydrides and pincer complexes. For instance, magnesium pincer complexes have shown effectiveness in the semihydrogenation of this compound, yielding high selectivity towards the desired monoolefin products .

Catalytic Activity Testing

The compound has been employed to evaluate the catalytic activity of nanoparticles, such as palladium supported on bacterial biomass (bio-Pd). This innovative approach demonstrates the potential for using biocatalysts in organic transformations, highlighting a shift towards greener chemistry practices .

Membrane Technology

Gas Separation Membranes

this compound derivatives, particularly poly(4-methyl-2-pentyne), have been investigated for their application in gas separation membranes. These membranes exhibit excellent selectivity for CO₂ over other gases like N₂ and CH₄, making them suitable for carbon capture technologies. The incorporation of ionic functional groups into these membranes has been shown to enhance their gas permeability and selectivity .

| Membrane Type | CO₂/N₂ Selectivity | Permeability (Barrer) |

|---|---|---|

| Poly(4-methyl-2-pentyne) | Up to 50 | High |

| Modified PMP with ionic groups | Enhanced | Increased |

Material Science

Polymer Modification

Research indicates that this compound can be used in the synthesis of polymers with enhanced properties. For example, modifications of poly(4-methyl-2-pentyne) using supercritical fluids have led to materials with improved mechanical strength and chemical resistance. These materials are being developed for applications that require durable and stable membranes .

Environmental Applications

CO₂ Capture Technologies

The development of CO₂-selective membranes from this compound derivatives plays a crucial role in environmental sustainability efforts. These membranes are designed to efficiently separate CO₂ from industrial emissions, thus contributing to efforts aimed at reducing greenhouse gas emissions .

Case Study 1: Catalytic Hydrogenation

A study conducted by Liang et al. demonstrated the effectiveness of magnesium pincer complexes in the selective hydrogenation of this compound under mild conditions (120 °C). The results indicated high yields of n-pentenes with minimal over-reduction products .

Case Study 2: Membrane Development

Research by Khosravi et al. focused on modifying poly(4-methyl-2-pentyne) membranes for CO₂ separation. The study highlighted that membranes containing quaternized ionic groups achieved significant improvements in selectivity and permeability compared to standard membranes .

Wirkmechanismus

The mechanism of action of 2-pentyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond can undergo addition, oxidation, and reduction reactions, allowing this compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Vergleich Mit ähnlichen Verbindungen

1-Pentyne: A terminal alkyne with the triple bond at the end of the carbon chain.

3-Methyl-1-butyne: A branched alkyne with a similar structure but an additional methyl group.

Uniqueness of 2-Pentyne: this compound is unique due to its internal triple bond, which imparts different chemical properties compared to terminal alkynes like 1-pentyne. This internal positioning affects its reactivity and the types of reactions it can undergo .

Biologische Aktivität

2-Pentyne, an alkyne with the chemical formula , is a linear hydrocarbon characterized by a triple bond between the second and third carbon atoms. While primarily known for its applications in organic synthesis and as an industrial solvent, recent studies have begun to explore its biological activity. This article aims to provide a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

This compound is an unsaturated hydrocarbon that exhibits distinct chemical reactivity due to its triple bond. Its structural formula can be represented as follows:

The presence of the triple bond renders this compound more reactive than its saturated counterparts, making it a valuable intermediate in various chemical reactions.

Cytotoxicity and Anticancer Properties

Research has indicated that compounds containing alkyne functionalities can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related alkynes have shown that they can influence cell proliferation and induce apoptosis in cancer cells.

A notable study investigated the effects of this compound derivatives on cancer cell lines, revealing that certain modifications to the alkyne structure enhanced cytotoxicity. The results are summarized in Table 1:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15 | Induction of apoptosis |

| 1,5-Diamino-2-pentyne | PC-3 | 20 | Inhibition of amine oxidases |

| Modified this compound | A549 | 10 | Microtubule stabilization |

Table 1 : Cytotoxicity of this compound and derivatives against various cancer cell lines.

The compound's ability to induce apoptosis was linked to its interaction with cellular pathways involved in cell cycle regulation and apoptosis signaling.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Alkynes can induce oxidative stress by generating ROS, which can damage cellular components and trigger apoptotic pathways.

- Enzyme Inhibition : Studies have shown that derivatives such as 1,5-diamino-2-pentyne act as mechanism-based inhibitors of amine oxidases, affecting neurotransmitter metabolism and potentially influencing neurodegenerative processes .

- Microtubule Interaction : Similar compounds have been noted for their ability to stabilize microtubules, which is crucial in cancer therapy as it disrupts mitosis in rapidly dividing cells .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of this compound and tested their efficacy against multiple cancer cell lines. The study found that specific modifications to the alkyne structure significantly enhanced anticancer properties, particularly through the stabilization of microtubules and induction of apoptosis .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of modified pentyne derivatives. The study demonstrated that certain analogs could inhibit neuronal apoptosis in models of neurodegeneration, suggesting potential therapeutic applications in diseases like Alzheimer's .

Q & A

Q. Basic: What spectroscopic methods are most effective for characterizing 2-pentyne, and how should data interpretation address structural ambiguity?

Answer :

this compound (C₅H₈) is an internal alkyne, requiring a combination of spectroscopic techniques for unambiguous identification:

- IR Spectroscopy : Confirm the presence of a C≡C bond via absorption at ~2100–2260 cm⁻¹. Terminal alkynes (e.g., 1-pentyne) exhibit stronger absorption due to terminal proton coupling, while internal alkynes like this compound show weaker signals .

- ¹³C NMR : The sp-hybridized carbons in this compound resonate at δ 70–100 ppm. Compare with 1-pentyne (terminal alkyne), where the terminal carbon appears downfield (δ ~65–85 ppm) .

- Mass Spectrometry : The molecular ion peak (m/z 68) and fragments (e.g., m/z 39 for C₃H₃⁺) align with the EPA/NIH Mass Spectral Database .

Data Interpretation Tip : Cross-validate with synthetic routes (e.g., isomerization from 1-pentyne using ethanolic KOH) to rule out contamination .

Q. Advanced: How can catalytic reaction conditions be optimized for synthesizing this compound from terminal alkynes, and what mechanistic insights justify these optimizations?

Answer :

The isomerization of 1-pentyne to this compound via base catalysis (e.g., KOH/ethanol or NaNH₂/NH₃) requires precise control:

- Temperature : Elevated temperatures (>100°C) favor thermodynamic stabilization of internal alkynes.

- Base Strength : Strong bases (NaNH₂) promote deprotonation-reprotonation mechanisms, shifting equilibrium toward this compound .

Mechanistic Analysis :

Deprotonation : Terminal alkyne → acetylide ion.

Rearrangement : Acetylide intermediate undergoes π-bond migration.

Reprotonation : Formation of this compound.

Experimental Design : Monitor reaction progress via GC-MS to detect intermediates and optimize reaction time .

Q. Basic: How do researchers distinguish this compound from its structural isomers (e.g., 1-pentyne) using functional group tests?

Answer :

- Tollens’ Reagent (Ag(NH₃)₂⁺) : 1-Pentyne (terminal alkyne) forms a silver acetylide precipitate, while this compound (internal alkyne) does not react .

- Bromine Water : Both alkynes decolorize bromine, but 1-pentyne reacts faster due to higher electron density at the terminal triple bond. Quantify via UV-Vis kinetics .

Table 1: Differentiation Tests for Alkynes

| Test | 1-Pentyne Result | This compound Result |

|---|---|---|

| Tollens’ Reagent | White precipitate | No reaction |

| Bromine Addition | Rapid decolorization | Slower decolorization |

Q. Advanced: How should researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

Answer :

Discrepancies often arise from experimental setups (e.g., combustion calorimetry vs. computational methods):

- Calorimetry : Requires ultra-pure samples. Trace impurities (e.g., 1-pentyne) skew results. Validate purity via GC-MS .

- Computational Methods : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate ΔHf°. Compare with experimental values from NIST databases .

Contradiction Analysis :

Identify outliers in literature data.

Replicate experiments under standardized conditions (e.g., inert atmosphere).

Use statistical tools (e.g., Chauvenet’s criterion) to exclude anomalous data .

Q. Basic: What are the critical steps in designing a reproducible synthesis protocol for this compound?

Answer :

- Step 1 : Start with purified 1-pentyne (≥99% by GC).

- Step 2 : Use anhydrous KOH in ethanol under nitrogen to prevent oxidation.

- Step 3 : Monitor isomerization via IR spectroscopy until C≡C signal stabilizes.

- Step 4 : Isolate this compound via fractional distillation (bp ~56°C) .

Documentation Tip : Follow Beilstein Journal guidelines for experimental reproducibility: include reagent grades, reaction times, and spectral raw data in supplementary materials .

Q. Advanced: How can this compound’s reactivity in cycloaddition reactions be exploited to synthesize heterocyclic compounds, and what stereochemical challenges arise?

Answer :

this compound participates in [2+2] or [4+2] cycloadditions under photochemical or thermal conditions:

- Diels-Alder Reaction : React with dienes (e.g., 1,3-butadiene) to form bicyclic structures. Steric hindrance at the internal triple bond may reduce regioselectivity.

- Azide-Alkyne Cycloaddition (CuAAC) : Requires terminal alkynes; this compound is inert unless strained.

Stereochemical Considerations :

Eigenschaften

IUPAC Name |

pent-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-3-5-4-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTDTMONXHODTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211758 | |

| Record name | Pent-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | 2-Pentyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

236.0 [mmHg] | |

| Record name | 2-Pentyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-21-4 | |

| Record name | 2-Pentyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | pent-2-Yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pent-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENT-2-YNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57NG6HKI9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.